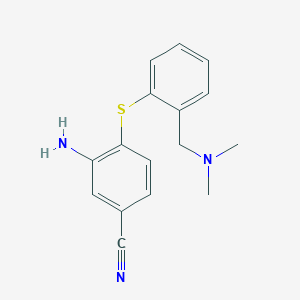

3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile

描述

准备方法

3-氨基-4-(2-二甲基氨基甲基苯基硫代)-苯腈的制备涉及多种合成路线。 一种方法涉及使用碳-11甲基化,该方法使用合成模块完全自动化 . 该过程包括使用乙醇作为合成模块清洗、碳-11甲基化、高效液相色谱 (HPLC) 纯化和重新配制中唯一的有机溶剂 . 另一种方法涉及使用[11C]CH3I,放射化学产率基于[11C]CH3I,并根据衰变进行校正 . [11C]DASB 的合成和纯化已优化,以确保高产率和纯度 .

化学反应分析

科学研究应用

Neuroimaging and Serotonin Transporter Studies

The primary application of [^11C]DASB is in neuroimaging studies focused on the serotonin transporter. SERT plays a crucial role in regulating serotonergic neurotransmission by reuptaking serotonin from the synaptic cleft. Abnormalities in SERT function have been linked to various neuropsychiatric disorders, including depression and anxiety disorders.

Clinical Research and Diagnostic Applications

[^11C]DASB has been employed in clinical research to investigate the role of serotonin transporters in various psychiatric conditions. For instance, studies have shown that alterations in SERT binding potential can serve as biomarkers for conditions such as major depressive disorder and obsessive-compulsive disorder .

Case Study: Seasonal Variation in SERT Binding

A notable study investigated seasonal variations in SERT binding among healthy volunteers over several years. The findings indicated that serotonin transporter binding potential correlated with seasonal changes and sunlight exposure, suggesting environmental factors may influence serotonergic function .

Comparison with Other Radioligands

[^11C]DASB is often compared with other radioligands used for imaging SERT, such as [^11C]ADAM and [^11C]MADAM. Each of these compounds has unique binding profiles and affinities, making them suitable for different research contexts. Comparative studies highlight [^11C]DASB's superior selectivity and lower off-target binding, enhancing its effectiveness for precise imaging of SERT .

Table 1: Comparison of Radioligands for SERT Imaging

| Radioligand | Affinity (nM) | Selectivity | Main Application |

|---|---|---|---|

| [^11C]DASB | ~1 | High | PET imaging of SERT |

| [^11C]ADAM | ~5 | Moderate | PET imaging of SERT |

| [^11C]MADAM | ~10 | Moderate | PET imaging of SERT |

Table 2: Summary of Key Studies Using [^11C]DASB

作用机制

相似化合物的比较

3-氨基-4-(2-二甲基氨基甲基苯基硫代)-苯腈与其他用作 PET 放射性配体来成像血清素转运蛋白的类似化合物进行比较。 其中一些化合物包括 [11C]ADAM、[11C]MADAM、[11C]AFM、[11C]DAPA、[11C]McN5652 和 [11C]-NS 4194 . DASB 的一个相关分子可以使用氟-18标记,也已被建议作为 PET 放射性配体 . 此外,使用放射性同位素碘-123 的单光子发射计算机断层扫描 (SPECT) 还提供了其他放射性配体,例如 [123I]ODAM、[123I]IDAM、[123I]ADAM 和 [123I]β-CIT . DASB 的独特之处在于它对血清素转运蛋白具有高选择性,并且在神经影像学研究中得到了广泛应用 .

生物活性

3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile, commonly referred to as DASB, is a compound that has garnered attention for its biological activities, particularly in relation to the serotonin transporter (SERT). This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C18H18N2S

- Molecular Weight: 298.41 g/mol

- IUPAC Name: this compound

DASB functions primarily as a selective radioligand for SERT, allowing for in vivo visualization through positron emission tomography (PET). The compound binds specifically to SERT, facilitating the study of serotonin dynamics in various conditions, including mood disorders and neuropsychiatric conditions. The binding affinity and selectivity of DASB for SERT have been demonstrated through various kinetic modeling strategies that analyze tissue data from PET scans .

Biological Activity and Therapeutic Potential

DASB's primary biological activity revolves around its interaction with the serotonin transporter. Research indicates that it can effectively inhibit serotonin reuptake, thereby potentially enhancing serotonergic signaling. This property makes it a valuable tool in understanding and potentially treating conditions such as depression and anxiety disorders.

Case Studies

- Kinetic Modeling in Humans : A study evaluated the binding of [(11)C]-DASB to SERT in healthy humans. The results indicated that a one-tissue compartment model provided a reliable fit for the data across various brain regions, confirming DASB's effectiveness in measuring SERT occupancy .

- Ketamine Interaction : Another study investigated the effects of ketamine on SERT using DASB as a tracer. While ketamine did not significantly inhibit DASB binding at therapeutic doses, there was a positive correlation between ketamine plasma levels and SERT occupancy, suggesting that higher doses may yield different results .

Comparative Analysis

The following table summarizes key findings related to DASB's biological activity compared to other SERT ligands:

| Compound | Binding Affinity (nM) | Selectivity for SERT | Clinical Application |

|---|---|---|---|

| This compound (DASB) | 0.5 | High | Imaging serotonergic activity |

| Other SERT ligands | Varies | Moderate to High | Various psychiatric disorders |

Research Findings

Recent research has highlighted several important aspects of DASB's biological activity:

- In Vivo Imaging : DASB is utilized extensively in PET imaging studies to visualize SERT distribution and density in the human brain.

- Clinical Relevance : Understanding SERT dynamics using DASB can aid in developing targeted therapies for mood disorders, providing insights into treatment efficacy and mechanisms .

属性

IUPAC Name |

3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S/c1-19(2)11-13-5-3-4-6-15(13)20-16-8-7-12(10-17)9-14(16)18/h3-9H,11,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWLEPXXYOYDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027386 | |

| Record name | 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627490-01-1 | |

| Record name | DASB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627490011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP549Z0645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。